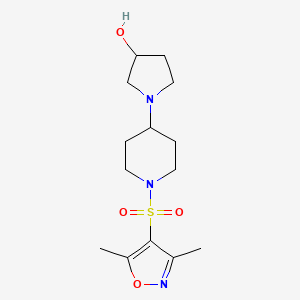
1-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol, commonly known as S 38093, is a novel compound that has shown potential in the field of neuroscience research. It belongs to the class of drugs known as selective 5-HT6 receptor antagonists, which have been found to have a significant impact on cognitive function and memory. In
Applications De Recherche Scientifique
Synthesis and Characterization
1-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a compound with potential applications in the synthesis and characterization of novel chemical entities. Its derivative, dimethyl sulfomycinamate, illustrates the utility in synthesizing complex molecules such as antibiotics through multistep reactions, showcasing the compound's relevance in the field of organic chemistry and drug discovery (Bagley et al., 2005). Additionally, the synthesis and molecular structure studies of related compounds have been thoroughly investigated, providing a foundation for understanding their chemical behavior and potential applications in materials science (Naveen et al., 2015).
Antibacterial Activity
The structural features of this compound derivatives contribute significantly to their antibacterial properties. Studies have explored the synthesis of new derivatives and evaluated their efficacy against various bacterial strains, highlighting the compound's potential as a scaffold for developing new antibacterial agents (Sączewski et al., 2014).
Anti-proliferative Activity
Research into polysubstituted pyrrolidines linked to 1,2,3-triazoles, which share structural similarities with the compound of interest, indicates significant anti-proliferative activity against human cancer cells. These findings open avenues for the compound's application in cancer research, suggesting its potential role in the development of novel anticancer therapies (Ince et al., 2020).
Catalysis and Synthetic Methodologies
The compound and its related structures have been utilized in the development of novel catalytic and synthetic methodologies, demonstrating its versatility in organic synthesis. Such applications are crucial for advancing chemical synthesis, providing efficient routes to complex molecules, and facilitating the discovery of new therapeutic agents (Miura et al., 2013).
Propriétés
IUPAC Name |
1-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4S/c1-10-14(11(2)21-15-10)22(19,20)17-7-3-12(4-8-17)16-6-5-13(18)9-16/h12-13,18H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUQTCRQKKQUAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)N3CCC(C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

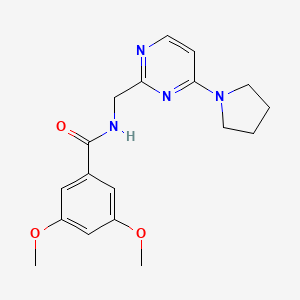
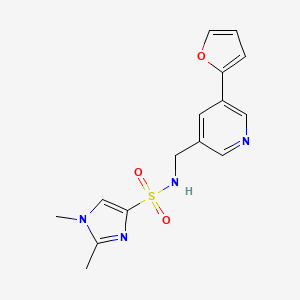
![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2397302.png)

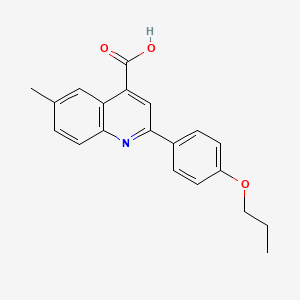
![N-(4-acetamidophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2397305.png)
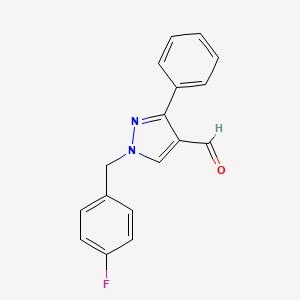
![2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2397308.png)
![N-(Furan-2-ylmethyl)-N'-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2397309.png)
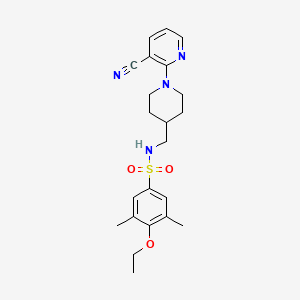
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2397312.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one](/img/structure/B2397313.png)
![2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2397314.png)
